2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: is a complex organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is notable for its unique structural features, which include a cyclohexanone core substituted with multiple halogens and a hydroxy group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone typically involves multiple steps:
Fluorination: The hexafluoro-2-hydroxy-2-propyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as hexafluoroacetone (C3F6O) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone (Finkelstein reaction) or silver nitrate (AgNO3) in ethanol can be used for halogen substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds.
Biology
In biological research, the compound’s halogenated structure can be used to study the effects of halogenation on biological activity. It may serve as a model compound for investigating the interactions of halogenated organic molecules with biological systems.
Medicine
In medicinal chemistry, the compound’s unique structural features make it a potential candidate for drug development. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications requiring specific chemical reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3,5,5-trimethylcyclohexanone: Lacks the hexafluoro-2-hydroxy-2-propyl group.
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the bromine atoms.
2,3-Dibromo-6-(2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
101564-40-3 |
---|---|
Molecular Formula |
C12H14Br2F6O2 |
Molecular Weight |
464.04 g/mol |
IUPAC Name |
2,3-dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H14Br2F6O2/c1-8(2)4-9(3,14)7(13)5(21)6(8)10(22,11(15,16)17)12(18,19)20/h6-7,22H,4H2,1-3H3 |
InChI Key |
RRPHDQYUNKXTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(=O)C1C(C(F)(F)F)(C(F)(F)F)O)Br)(C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.